![molecular formula C26H54N2O B14306586 N-[2-(Dimethylamino)ethyl]docosanamide CAS No. 110260-76-9](/img/structure/B14306586.png)
N-[2-(Dimethylamino)ethyl]docosanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(Dimethylamino)ethyl]docosanamide: is a chemical compound with the molecular formula C26H54N2O . It is characterized by the presence of a secondary amide group and a tertiary amine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(Dimethylamino)ethyl]docosanamide typically involves the reaction of docosanoic acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing production costs. Industrial methods may also incorporate advanced purification techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(Dimethylamino)ethyl]docosanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide and amine groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides or amines .
Aplicaciones Científicas De Investigación
N-[2-(Dimethylamino)ethyl]docosanamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[2-(Dimethylamino)ethyl]docosanamide involves its interaction with molecular targets and pathways. The compound’s amide and amine groups allow it to form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
N-[3-(Dimethylamino)propyl]docosanamide: This compound has a similar structure but with a different alkyl chain length.
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide: Known for its DNA-intercalating properties and potential therapeutic applications.
Uniqueness: N-[2-(Dimethylamino)ethyl]docosanamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a long alkyl chain with amide and amine functionalities makes it versatile for various applications .
Propiedades
Número CAS |
110260-76-9 |
|---|---|
Fórmula molecular |
C26H54N2O |
Peso molecular |
410.7 g/mol |
Nombre IUPAC |
N-[2-(dimethylamino)ethyl]docosanamide |
InChI |
InChI=1S/C26H54N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)27-24-25-28(2)3/h4-25H2,1-3H3,(H,27,29) |
Clave InChI |
SEWKYPOSEQRMLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC(=O)NCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[Methyl(phenyl)amino]-4,5-dihydro-1H-benzo[g]indole-2,3-dione](/img/structure/B14306507.png)
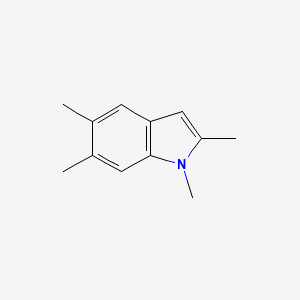

![(4-Bromophenyl)-[2-[(4-bromophenyl)diazenyl]-1,2-diphenylethenyl]diazene](/img/structure/B14306525.png)
![{[2-(Benzenesulfonyl)-2-fluoroethyl]sulfanyl}benzene](/img/structure/B14306532.png)
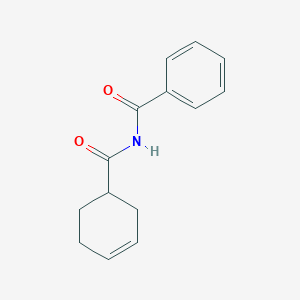
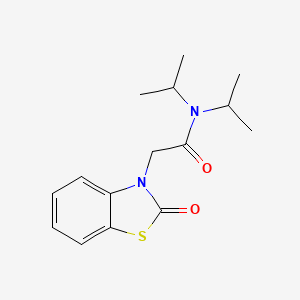
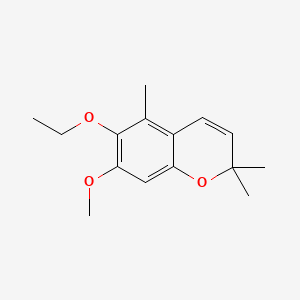
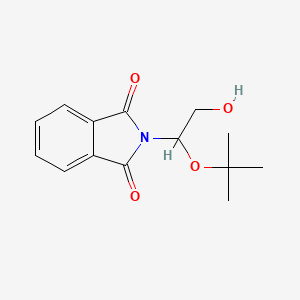
![Ethyl 2-[(pyrrolidin-1-yl)amino]cyclopent-1-ene-1-carboxylate](/img/structure/B14306573.png)
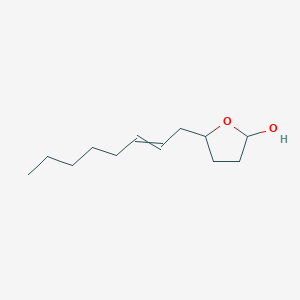
![1,1'-[Carbonylbis(oxy)]di(pyridin-1-ium) dichloride](/img/structure/B14306602.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
